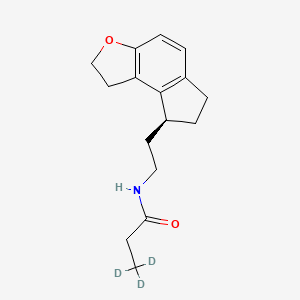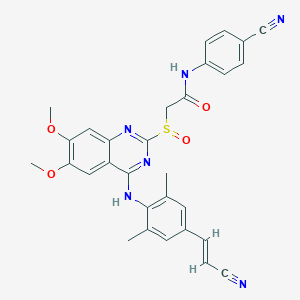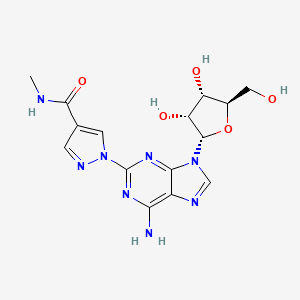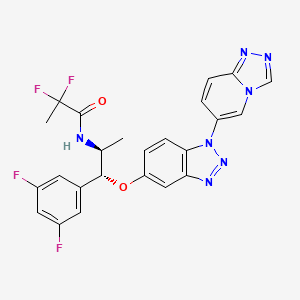
N-Methylpiperazine-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylpiperazine-d11 is a deuterated form of N-Methylpiperazine, where the hydrogen atoms are replaced with deuterium. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylpiperazine-d11 can be synthesized by reacting diethanolamine with methylamine under high pressure and temperature conditions. The reaction typically occurs at 250 bar and 200°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the high pressure and temperature required for the reaction.
Chemical Reactions Analysis
Types of Reactions
N-Methylpiperazine-d11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N-Methylpiperazine-N-oxide, while reduction may yield N-Methylpiperazine.
Scientific Research Applications
N-Methylpiperazine-d11 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of biological processes and interactions.
Medicine: Utilized in the development of pharmaceutical drugs, including anticancer agents.
Industry: Applied in the production of textiles and other industrial materials.
Mechanism of Action
The mechanism of action of N-Methylpiperazine-d11 involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperazine: The non-deuterated form of N-Methylpiperazine-d11.
N-Phenylpiperazine: A similar compound with a phenyl group instead of a methyl group.
Piperazine: The parent compound without any substituents.
Uniqueness
This compound is unique due to its deuterium substitution, which can affect its pharmacokinetic and metabolic profiles. This makes it valuable in drug development and research as a tracer for quantitation during the drug development process .
Properties
Molecular Formula |
C5H12N2 |
|---|---|
Molecular Weight |
111.23 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
PVOAHINGSUIXLS-GILSBCIXSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398979.png)








![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)


![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)

